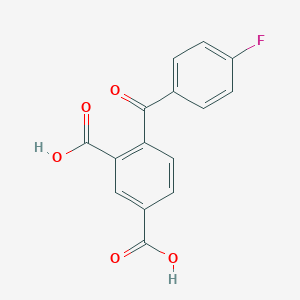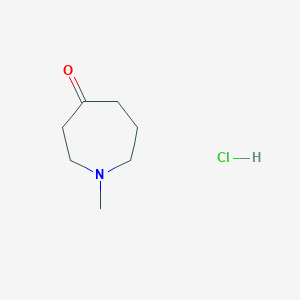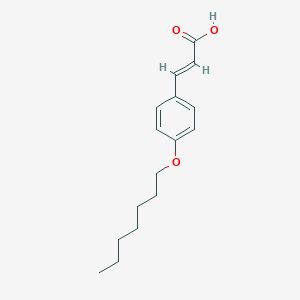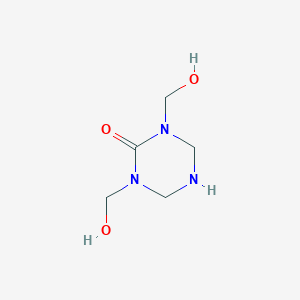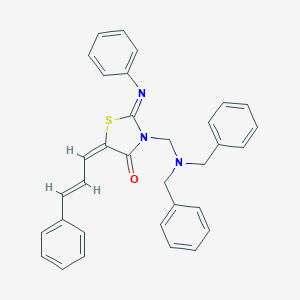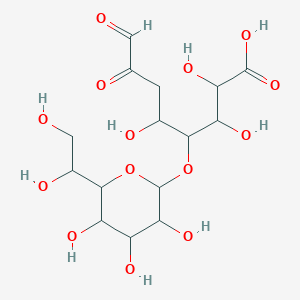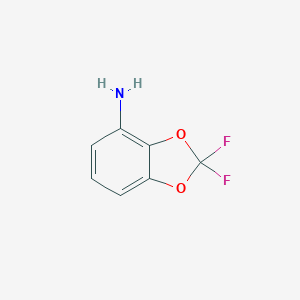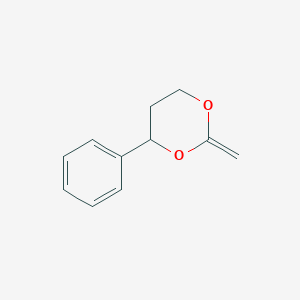
2-Methylene-4-phenyl-1,3-dioxane
説明
2-Methylene-4-phenyl-1,3-dioxolane (MPDL) is a cyclic ketene acetal . It has a molecular formula of C10H10O2 .
Synthesis Analysis
The synthesis of MPDL is efficient and reliable. It has been reported from three different acetal halides and thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Molecular Structure Analysis
The molecular structure of MPDL has been thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
MPDL is a highly effective cyclic ketene acetal for radical ring-opening polymerization . It has been employed as a controlling comonomer for nitroxide-mediated polymerization using methyl methacrylate (MMA) as the principal monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of MPDL have been characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .科学的研究の応用
Structural Analysis : The substitution in 1,3-dioxanes can significantly alter molecular structure. For example, substituting 2,2 in 1,3-dioxanes reduces torsional angles and enhances flattening in the phenyl residue, with axial preferences not influenced by intramolecular dipole-dipole interactions (Langer & Lehner, 1976).
Synthetic Routes : The compound can be involved in chemical reactions offering new synthetic routes. For instance, the reaction of 4-phenyl-1,3-dioxane with dichlorocarbene leads to new compounds with a considerable yield and conversion rate, providing a new synthetic route (Safiev et al., 1988).
Polymerization : Phenyl-substituted 2-methylene-1,3-dioxanes show a tendency for vinyl polymerization, forming high-molecular polyacetals without detectable ring opening, indicating its potential in creating polymers (Schulze & Klemm, 1995).
Thermal Stability and Optical Transparency : Copolymers involving 2-methylene-1,3-dioxane derivatives exhibit high thermal stability and optical transparency, indicating their potential in materials science (Shi & Agarwal, 2015).
Crystallography : The compound and its derivatives adopt specific conformations, like chair conformations, which can be significant in crystallography and molecular modeling (Fatima et al., 2013).
Liquid Crystal Applications : Certain derivatives show potential for applications in ferroelectric liquid crystals, which are significant in display technology and other optical applications (Haramoto & Kamogawa, 1990).
Biomedical Applications : Some studies focus on creating degradable and non-toxic copolymers for biomedical applications, indicating the compound's potential in medical materials science (Delplace et al., 2013).
Photovoltaic Applications : Novel derivatives are investigated for their potential in photovoltaic applications, indicating a role in sustainable energy solutions (Özer et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRLOHAGONQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCC(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




